3-Iodopiperidine

Description

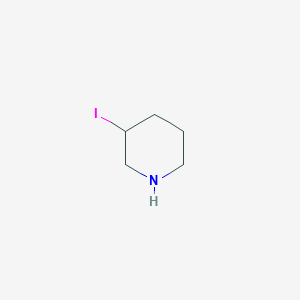

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESPVTBAQQARHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329646 | |

| Record name | 3-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-90-1 | |

| Record name | 3-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated N Heterocycles in Contemporary Organic Synthesis

Halogenated N-heterocycles are a class of organic compounds that feature a nitrogen atom within a ring structure, along with one or more halogen atoms. sigmaaldrich.com These compounds are of immense importance in modern organic synthesis for several key reasons:

Enhanced Reactivity: The presence of a halogen atom, such as iodine, bromine, or chlorine, significantly enhances the reactivity of the heterocyclic ring. nih.govresearchgate.net This heightened reactivity makes them valuable precursors for a wide array of chemical transformations. nih.gov

Versatile Synthetic Handles: Halogens act as versatile "handles" that can be readily replaced by other functional groups through various cross-coupling reactions. thieme-connect.com This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex target molecules. chemimpex.com

Prevalence in Bioactive Molecules: N-heterocyclic scaffolds are ubiquitous in a vast number of biologically active compounds, including many approved drugs. nih.gov Consequently, methods for their synthesis and functionalization are of great interest to medicinal chemists. sigmaaldrich.comchemimpex.com

Control of Selectivity: The nature and position of the halogen atom can influence the stereoselectivity of subsequent reactions, providing a means to control the three-dimensional arrangement of atoms in the final product. nih.gov

The strategic incorporation of halogens into N-heterocycles provides a powerful toolkit for synthetic chemists, enabling the efficient and controlled construction of novel and complex molecular entities. nih.gov

The Strategic Importance of 3 Iodopiperidine As a Versatile Synthetic Synthon

Direct Iodination Strategies for Piperidine Scaffolds

The direct functionalization of C-H bonds is an increasingly important strategy in modern organic synthesis. For the piperidine scaffold, direct iodination at the 3-position presents a challenge due to the relatively unactivated nature of the C-H bonds. However, several electrophilic and oxidative methods can be envisaged for this transformation, often requiring careful control of reaction conditions to achieve the desired regioselectivity.

Electrophilic Iodination Approaches

Electrophilic iodination involves the reaction of an electron-rich center with an electrophilic iodine source. In the context of a piperidine ring, which is a saturated heterocycle, direct electrophilic substitution on the carbon framework is challenging. The nitrogen atom is the most nucleophilic site, and its reaction with electrophiles is the predominant pathway. Therefore, protection of the piperidine nitrogen is a prerequisite for any attempted C-H functionalization.

Common electrophilic iodinating reagents include molecular iodine (I₂) and N-iodosuccinimide (NIS). google.com The reactivity of these reagents can be enhanced by the use of Lewis acids or other activators. For instance, iron(III) catalysis has been shown to activate NIS for the highly regioselective iodination of arenes, a principle that could potentially be extended to heteroalicyclic systems like piperidine. acs.org In such a scenario, a directing group attached to the piperidine ring might be necessary to guide the iodination to the desired 3-position.

Another approach involves the in situ generation of a more potent electrophilic iodine species. For example, the combination of NIS with a strong acid like trifluoromethanesulfonic acid can generate a superelectrophilic iodine(I) trifluoromethanesulfonate, which is capable of iodinating even deactivated aromatic compounds. nih.gov The application of such powerful reagents to a protected piperidine scaffold would require careful optimization to avoid side reactions.

Oxidative Iodination Protocols

Oxidative iodination methods provide an alternative route to 3-iodopiperidines. These protocols typically involve the use of an iodine source, such as I₂ or an iodide salt, in the presence of an oxidizing agent. The oxidant generates a more reactive iodine species in situ, which then participates in the C-H functionalization reaction.

A variety of oxidizing systems have been developed for C-H iodination. For instance, hypervalent iodine reagents like iodosobenzene (B1197198) ( (PhIO)n ) and diacetoxyiodobenzene (B1259982) ( PhI(OAc)2 ) have been employed for the oxidation of N-protected piperidines, leading to the formation of N-acyliminium ions which can be trapped by nucleophiles. nih.gov While not a direct iodination, these methods highlight the possibility of activating the piperidine ring towards subsequent functionalization.

More direct oxidative iodination can be achieved using systems like iodine in the presence of an oxidant such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium peroxydisulfate. These methods have been successfully applied to the regioselective iodination of activated aromatic compounds. researchgate.net A visible-light-mediated oxidative iodination of electron-rich arenes using anthraquinone (B42736) as a photocatalyst and oxygen as the terminal oxidant has also been reported, showcasing a greener approach to iodination. researchgate.net The adaptation of these oxidative protocols for the direct C-H iodination of the piperidine ring at the 3-position remains an area for further investigation. A notable example of an oxidative process that introduces iodine at the 3-position involves the one-pot oxidative decarboxylation-beta-iodination of α-amino acid carbamates or amides, which can be used to synthesize 2,3-disubstituted piperidines. nih.gov

Stereoselective Synthesis of this compound Frameworks

The development of stereoselective methods for the synthesis of 3-iodopiperidines is of paramount importance, as the biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. This section explores organocatalytic, diastereoselective, and enantioselective approaches to constructing chiral this compound frameworks.

Organocatalytic Stereocontrol in Iodination and Cyclization Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of this compound synthesis, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions.

A notable example is the work by the Wirth group, which developed an organocatalytic approach for the selective endo/exo-cyclization of olefinic N-tosylamines. researchgate.nettemple.edu In this strategy, a chiral cyclic thiourea (B124793) is used as an organocatalyst to promote the iodoamination of alkenes. The use of N-iodosuccinimide (NIS) as the iodine source, activated by catalytic amounts of different additives, allows for the stereoselective formation of 3-iodopiperidines through an endo-cyclization pathway. The catalyst plays a crucial role in activating the electrophilic iodine source and controlling the stereochemical outcome of the cyclization.

| Catalyst | Substrate | Product | Key Features |

| Chiral Cyclic Thiourea | Olefinic N-tosylamine | This compound | Organocatalytic, selective endo-cyclization |

Diastereoselective Synthetic Routes to this compound Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For this compound derivatives, several methods have been developed to achieve high levels of diastereoselectivity.

One such method involves the interception of enamine intermediates in the reductive functionalization of lactams. A highly diastereoselective synthesis of 2-cyano-3-iodo piperidines has been reported starting from readily available lactams. This process involves a controlled hydride reduction of the lactam, followed by electrophilic iodination of the resulting enamine intermediate. The reaction proceeds with high diastereoselectivity, providing access to trans-2,3-disubstituted piperidines.

| Starting Material | Reagents | Product | Diastereoselectivity |

| 2-Piperidone derivative | 1. NaH, NaI, THF; 2. Me₃SiCl; 3. I₂; 4. KCN | 2-Cyano-3-iodo piperidine derivative | High (trans isomer) |

This approach highlights the potential of using readily available starting materials to construct complex, stereodefined this compound frameworks.

Enantioselective Approaches to Chiral Iodopiperidines

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Several strategies have been explored for the enantioselective synthesis of chiral piperidines, which could be adapted for the synthesis of chiral 3-iodopiperidines.

One promising approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives. This method provides access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors for the synthesis of chiral 3-substituted piperidines. The introduction of an iodine atom could potentially be achieved through subsequent functionalization.

Another powerful strategy is the use of chiral phosphoric acid catalysts. An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been developed for the synthesis of functionalized chiral piperidines. This methodology could be applied to substrates bearing an iodo-substituent or a precursor to introduce the iodine atom at a later stage.

Furthermore, palladium-catalyzed reactions have shown great potential in the synthesis of chiral piperidines. For instance, a Pd(0)-catalyzed vinyl iodide-enolate coupling has been successfully employed as a key step in the enantioselective total synthesis of the indole (B1671886) alkaloid (-)-arboricine, demonstrating the utility of such methods in constructing complex piperidine-containing molecules.

| Method | Catalyst/Reagent | Precursor/Substrate | Potential for this compound Synthesis |

| Asymmetric Reductive Heck Reaction | Rh-catalyst | Pyridine derivative, Arylboronic acid | Synthesis of chiral 3-arylpiperidine precursors |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Unsaturated acetal | Synthesis of functionalized chiral piperidines |

| Vinyl Iodide-Enolate Coupling | Pd(0)-catalyst | Vinyl iodide, Enolate | Cyclization to form chiral piperidine ring |

These enantioselective approaches, while not all directly yielding this compound, provide a clear roadmap for the development of synthetic routes to these valuable chiral building blocks.

Annulation and Cyclization Reactions for this compound Construction

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, including the piperidine scaffold. These methods involve the formation of the core ring structure from acyclic precursors, often establishing key stereocenters in the process. For this compound, specific strategies involving intramolecular reactions where an iodine atom is incorporated during the ring-closing event are of particular importance.

Halogen-induced cyclizations are powerful reactions in organic synthesis that utilize the electrophilicity of halogens to activate unsaturated systems, like alkenes, and trigger intramolecular ring formation. mdpi.comresearchgate.net These reactions can produce a variety of functionalized carbocycles and heterocycles by generating halonium intermediates that are subsequently attacked by internal nucleophiles. researchgate.net

A notable example is the organocatalytic approach for the selective cyclization of olefinic N-tosylamines. mdpi.comresearchgate.net Research has demonstrated that using a chiral cyclic thiourea as an organocatalyst, the cyclization of an olefinic N-tosylamine can be directed to form either a five-membered or six-membered ring. mdpi.comresearchgate.net Specifically, the addition of a catalytic amount of potassium bromide (KBr) favors the endo-cyclization pathway, yielding the this compound derivative. mdpi.comresearchgate.net Conversely, using potassium iodide (KI) as an additive stereoselectively produces the exo-cyclized product, 2-iodomethyl-pyrrolidine. mdpi.com This control highlights how additives can influence the halogen bonding interactions between the catalyst, the substrate, and the electrophilic iodine source, although the precise mechanism for this endo/exo selectivity is still under investigation. mdpi.com

Iodoaminocyclization is a specific class of halogen-induced cyclization where an amine acts as the nucleophile in the ring-closing step. This reaction is a direct method for synthesizing nitrogen-containing heterocycles with an iodine substituent, such as this compound. The process involves the activation of an alkene within a molecule that also contains an amine group, typically protected, by an electrophilic iodine source like N-iodosuccinimide (NIS). researchgate.netnih.gov

The intramolecular reaction of secondary amines with tethered alkenes using NIS has been studied to understand the kinetic versus thermodynamic control of the cyclization. nih.gov These reactions can proceed through an aziridinium (B1262131) ion intermediate, whose subsequent ring-opening leads to the formation of functionalized piperidines. mdpi.comnih.gov The regioselectivity of this ring-opening is crucial in determining the final product structure. For instance, the iodoaminocyclization of olefinic N-chloroamines has been shown to proceed via an aziridinium intermediate to yield 3-chloropiperidines, demonstrating a related pathway for 3-halopiperidine synthesis. mdpi.com Similarly, organocatalytic stereoselective iodoamination of alkenes, using NIS as the iodine source activated by additives, has proven effective in controlling the regioselectivity of cyclizations to form compounds like this compound. researchgate.net

Halogen-Induced Controllable Cyclizations

Synthetic Pathways from Precursor Molecules

The synthesis of this compound can also be achieved by modifying existing ring systems or by constructing the piperidine ring from acyclic precursors with pre-defined functionalities.

A highly diastereoselective method has been developed for the conversion of 2-piperidones (a type of lactam) into 2-cyano-3-iodopiperidines. ntu.edu.sgntu.edu.sg This multi-step, one-pot transformation proceeds through several key stages. ntu.edu.sg

Controlled Reduction : The lactam is first reduced using sodium hydride (NaH) in the presence of sodium iodide (NaI) to form an anionic hemiaminal intermediate. ntu.edu.sgntu.edu.sg

Silylation and Deoxygenation : This intermediate is silylated to promote deoxygenation, forming an equilibrium mixture of iminium cations and enamines. ntu.edu.sgntu.edu.sg

Iodination : The enamine intermediate is intercepted by an electrophilic iodine source, generating an iodonium (B1229267) ion. ntu.edu.sgntu.edu.sg

Cyanation : Finally, nucleophilic cyanation of the resulting iminium cation yields the 2-cyano-3-iodo piperidine product. ntu.edu.sgntu.edu.sg

The resulting 2-cyano-3-iodopiperidines are versatile intermediates that can be converted into other useful compounds, such as 2-cyanotetrahydropyridines. ntu.edu.sg

Table 1: Key Steps in Reductive Functionalization of Lactams

| Step | Reagents/Process | Intermediate/Product |

| 1 | Sodium Hydride (NaH), Sodium Iodide (NaI) | Anionic hemiaminal |

| 2 | Silylation agent | Iminium cation / Enamine |

| 3 | Electrophilic Iodination | Iodonium ion |

| 4 | Nucleophilic Cyanation | 2-Cyano-3-iodopiperidine |

The cyclization of olefinic N-tosylamines is a significant route for constructing substituted piperidines. mdpi.comresearchgate.net As previously mentioned in the context of halogen-induced cyclizations, this method can be finely tuned to produce this compound derivatives.

An effective organocatalytic approach employs a chiral cyclic thiourea catalyst to mediate the reaction. mdpi.comresearchgate.net When olefinic N-tosylamines are treated with an iodine source in the presence of this catalyst and a specific additive, a controlled cyclization occurs. The use of potassium bromide as an additive selectively promotes the 6-endo cyclization, leading directly to the N-tosylated this compound framework. mdpi.comresearchgate.net Anodic olefin coupling reactions using a tosylamine as the trapping nucleophile also provide a pathway to cyclic amines, including piperidine derivatives, further highlighting the utility of tosyl-protected precursors in cyclization strategies. nih.gov

Table 2: Catalyst and Additive Effect on Olefinic N-Tosylamine Cyclization

| Catalyst | Additive | Iodine Source | Predominant Product | Cyclization Type |

| Chiral Cyclic Thiourea | KBr | NIS | This compound derivative | 6-endo |

| Chiral Cyclic Thiourea | KI | NIS | 2-Iodomethyl-pyrrolidine | 5-exo |

Reductive Functionalization of Lactams to 2-Cyano-3-Iodopiperidines

Protective Group Chemistry in this compound Synthesis

In the multistep synthesis of complex molecules like this compound and its derivatives, protecting groups are essential tools. organic-chemistry.orguchicago.edu They are used to temporarily block a reactive functional group, such as the nitrogen atom in the piperidine ring, to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The choice of protecting group is critical, as it must be stable under a range of reaction conditions and be removable selectively without affecting the rest of the structure. uchicago.edu For piperidine synthesis, the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups are commonly employed.

The N-Boc group is a widely used carbamate (B1207046) protecting group. chemimpex.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com The Boc group is valued for its stability under a wide variety of non-acidic conditions but can be readily removed with acids like trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de N-Boc-3-piperidone is a key intermediate that can be synthesized from 3-hydroxypyridine. google.com The stability and defined cleavage conditions of the Boc group make N-Boc-3-iodopiperidine a versatile building block in palladium-catalyzed cross-coupling reactions with organometallic reagents. chemimpex.comresearchgate.net

The N-Benzyl (Bn) group is another common protecting group for amines, introduced via reaction with a benzyl halide like benzyl bromide. google.comrsc.org The N-benzyl group is stable to many reagents but can be removed under hydrogenolysis conditions (H₂, Pd/C), which cleaves the C-N bond. google.com The synthesis of N-Boc-3-piperidone, for example, often proceeds through an N-benzyl-3-hydroxypiperidine intermediate, where the benzyl group is later replaced by a Boc group during the synthetic sequence. google.com This highlights an orthogonal strategy where one protecting group is swapped for another to suit different reaction requirements.

Table 3: Common Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent (Example) | Cleavage Condition (Example) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) |

| Benzyl | Bn | Benzyl Bromide (BnBr) | H₂, Palladium on Carbon (Pd/C) |

Chemical Reactivity and Mechanistic Aspects of 3 Iodopiperidine

Carbon-Iodine Bond Reactivity within Piperidine (B6355638) Systems

The carbon-iodine bond is a key functional group that imparts significant reactivity to the 3-iodopiperidine molecule. ugent.be Organoiodide compounds are widely recognized as versatile synthetic building blocks precisely because of the highly reactive nature of the C-I bond. ugent.be This bond is characterized by its length and relative weakness compared to other carbon-halogen bonds, which facilitates its cleavage under various reaction conditions. The carbon atom attached to the iodine in the piperidine ring acts as an electrophilic center. vulcanchem.com This electrophilicity makes it susceptible to attack by nucleophiles, leading to substitution reactions. vulcanchem.com Furthermore, the C-I bond is particularly amenable to participating in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com The presence of the piperidine ring, a saturated heterocycle, influences the bond's reactivity through steric and electronic effects, including the potential for the ring's nitrogen atom to participate in or direct reactions. acs.org The stability and reactivity of N-protected derivatives, such as 1-Boc-3-iodopiperidine, are often enhanced, making them valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. chemimpex.com

Nucleophilic Substitution Reactions of this compound

This compound and its derivatives readily undergo nucleophilic substitution reactions, where the iodide ion serves as an excellent leaving group. iodobenzene.ltdbyjus.com This reactivity allows for the introduction of a wide array of functional groups at the C-3 position of the piperidine ring. iodobenzene.ltd These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, depending on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions. chemguide.co.uk

As a secondary alkyl iodide, this compound can react via either pathway. chemguide.co.uk

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. chemguide.co.ukksu.edu.sa This bimolecular reaction leads to an inversion of the stereochemical configuration at the chiral C-3 center. ochemtutor.com Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. ksu.edu.sa

SN1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a planar carbocation intermediate. ksu.edu.sapressbooks.pub The nucleophile then rapidly attacks the carbocation in the second step. pressbooks.pub Because the nucleophile can attack the planar intermediate from either face, this pathway typically results in a racemic mixture of products if the starting material is chiral. ksu.edu.sa The SN1 mechanism is favored by weak nucleophiles, polar protic solvents, and for substrates that can form stable carbocations. byjus.compressbooks.pub

The choice between SN1 and SN2 pathways is a critical consideration in synthetic design, as it dictates the stereochemical outcome of the reaction. The piperidine nitrogen can also influence the reaction; for instance, N-protection is often used to prevent the nitrogen from acting as a competing nucleophile. chemimpex.com

Formation and Involvement of Radical Intermediates in this compound Transformations

Beyond ionic pathways, this compound can participate in reactions involving free radical intermediates. nih.govresearchgate.net The relatively weak C-I bond can undergo homolytic cleavage when subjected to heat, light, or a radical initiator, generating a piperidin-3-yl radical. wikipedia.orglibretexts.org This radical species is a key intermediate in a variety of powerful chemical transformations.

Mechanistic studies of cobalt-catalyzed cross-coupling reactions with 3-iodopiperidines and Grignard reagents have explicitly shown the involvement of radical intermediates. nih.govresearchgate.net Similarly, photocatalytic methods using visible light can generate alkyl radicals from unactivated alkyl iodides, which can then engage in further reactions. rsc.org The general process of a radical chain reaction involves three main phases:

Initiation: The initial creation of a radical species from a non-radical precursor. wikipedia.orglibretexts.org For instance, an initiator breaks the weak O-O bond in a peroxide, and the resulting radical can abstract a hydrogen from HBr to generate a bromine radical. libretexts.org

Propagation: The 'chain' part of the reaction where a radical reacts with a stable molecule to form a product and another radical, which continues the chain. libretexts.org This can involve the addition of the radical to a double bond or hydrogen abstraction. libretexts.orglibretexts.org

Termination: The reaction of two radical species to form a stable, non-radical molecule, which ends the chain reaction. wikipedia.orglibretexts.org

Radical cyclization reactions are another important class of transformations involving these intermediates. researchgate.net For example, copper-catalyzed radical cascade cyclizations have been reported for derivatives of iodopiperidine. vulcanchem.comrsc.org These reactions are powerful tools for constructing complex polycyclic structures. mdpi.com

Regioselectivity and Stereochemical Outcomes in Reactions of this compound

The outcomes of reactions involving this compound are governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over another. purechemistry.org In reactions of this compound, such as elimination reactions, regioselectivity determines which of the possible alkene isomers is formed (e.g., the Zaitsev or Hofmann product). In cross-coupling reactions, the iodine at the C-3 position directs the substitution to that specific site. researchgate.net The regioselectivity is influenced by electronic and steric factors, as well as the stability of the reaction intermediates. purechemistry.orgmasterorganicchemistry.com

Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. Since the C-3 position of this compound is a stereocenter, reactions at this site can have specific stereochemical outcomes. As discussed previously, SN2 reactions proceed with an inversion of configuration, while SN1 reactions often lead to racemization. Radical reactions can also lead to a mixture of stereoisomers. chemistrysteps.com However, modern synthetic methods have been developed for stereospecific cross-coupling reactions that allow for predictable stereochemical outcomes, which is crucial for synthesizing enantiomerically pure compounds. nih.gov The ability to control both the regioselectivity and stereochemistry is essential for the synthesis of complex target molecules like pharmaceuticals. nih.govacs.org

| Reaction Type | Key Intermediate | Regioselectivity Control | Typical Stereochemical Outcome |

|---|---|---|---|

| SN2 Substitution | Pentacoordinate Transition State | Attack at C-3 | Inversion of configuration |

| SN1 Substitution | Carbocation | Attack at C-3 | Racemization |

| Radical Cross-Coupling | Piperidin-3-yl Radical | Defined by C-I position | Mixture of stereoisomers (often) |

| Elimination (E2) | Concerted Transition State | Zaitsev vs. Hofmann (base dependent) | Anti-periplanar geometry required |

Detailed Reaction Mechanism Elucidation

Elucidating the detailed mechanism of a reaction provides a fundamental understanding of how it proceeds, enabling optimization and broader application. For reactions involving this compound, mechanistic studies have focused on substitution, elimination, and metal-catalyzed pathways. nih.gov

A prime example is the cobalt-catalyzed cross-coupling of 3-iodopiperidines with Grignard reagents. nih.gov Mechanistic investigations suggest a pathway involving radical intermediates rather than a purely ionic process. nih.govresearchgate.net A plausible catalytic cycle, based on related cross-coupling reactions, would involve the following general steps:

Oxidative Addition: The low-valent cobalt catalyst reacts with this compound to form a cobalt-alkyl species.

Transmetalation: The Grignard reagent transfers its organic group to the cobalt center, displacing the iodide.

Reductive Elimination: The two organic groups on the cobalt center couple and are eliminated, forming the new C-C bond and regenerating the active cobalt catalyst.

However, the detection of radical species suggests that single-electron transfer (SET) steps may be involved, leading to the formation of a piperidin-3-yl radical. nih.gov This radical could then be trapped by the catalyst or react with the Grignard reagent in a complex cycle. acs.org

Transition Metal Catalyzed Transformations Utilizing 3 Iodopiperidine

Cross-Coupling Reactions of 3-Iodopiperidine

Cross-coupling reactions are powerful tools for forging new bonds, and the reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for these transformations. Cobalt, palladium, and copper catalysts have each been employed to mediate these couplings, offering distinct advantages and reaction pathways.

Cobalt catalysis has emerged as a cost-effective and efficient alternative to more expensive noble metals for cross-coupling reactions. acs.org Research has demonstrated that cobalt complexes can effectively catalyze the arylation of N-protected 3-iodopiperidines using organometallic reagents, most notably Grignard reagents. mdpi.com These reactions provide a direct and modular route to 3-arylpiperidines, which are common motifs in pharmacologically active molecules. researchgate.net

A highly effective catalytic system for this transformation consists of cobalt(II) chloride (CoCl₂) in the presence of 1,1,2,2-tetramethylcyclopropane-1,2-dicarbonitrile (TMCD) as a ligand. researchgate.net The reaction of N-Boc-3-iodopiperidine with a variety of aryl Grignard reagents (ArMgBr) proceeds efficiently to yield the corresponding 3-arylpiperidines. researchgate.netuni-muenchen.de Studies have shown that lowering the reaction temperature to -10 °C is crucial for achieving high selectivity and good yields, minimizing the formation of side products. researchgate.net This methodology tolerates a range of functional groups on the aryl Grignard reagent, including both electron-donating and electron-withdrawing substituents. researchgate.net The process is noted for being versatile, chemoselective, and proceeding with high yields. mdpi.com

This cobalt-catalyzed cross-coupling was successfully applied as the key step in a concise synthesis of the antipsychotic agent (±)-preclamol. mdpi.comresearchgate.net In this synthesis, N-Boc-3-iodopiperidine was coupled with m-methoxyphenylmagnesium bromide using the CoCl₂/TMCD system, affording the 3-arylated piperidine (B6355638) intermediate in 88% yield. researchgate.net Mechanistic investigations suggest that these cobalt-catalyzed couplings may proceed through the formation of radical intermediates. mdpi.com

| Aryl Grignard Reagent | Catalytic System | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 88 |

| 4-Methylphenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 94 |

| 3-Methoxyphenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 88 |

| 4-Fluorophenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 81 |

| 4-(Trifluoromethyl)phenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 85 |

| 3-Pyridylmagnesium bromide | CoCl₂ (5 mol%), TMCD (50 mol%) | 57 |

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, with reactions like the Suzuki, Heck, and Sonogashira couplings being fundamental for C-C bond formation. uni-muenchen.dewikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an organohalide with an organometallic or unsaturated partner. wikipedia.org As an alkyl iodide, this compound is a potential substrate for these transformations, although its C(sp³)-I bond presents different challenges compared to the more commonly used aryl or vinyl halides, such as slower oxidative addition and the potential for β-hydride elimination.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general applicability of this reaction makes it a plausible method for coupling this compound with various aryl- or vinylboronic acids to form 3-substituted piperidines.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov A palladium catalyst facilitates the addition of the piperidinyl group across the double bond of the alkene partner. organic-chemistry.org

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an organohalide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would provide a direct route to 3-alkynylpiperidines from this compound. mdpi.com

While these palladium-catalyzed reactions are well-established, specific literature examples detailing the use of this compound as the starting electrophile are less common than for its aryl halide counterparts. Nevertheless, the fundamental principles of palladium catalysis support its potential for the functionalization of this substrate. researchgate.net

Copper-catalyzed cross-coupling reactions, including the classic Ullmann condensation and Sonogashira coupling, offer a powerful and economical platform for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgbeilstein-journals.orgmagtech.com.cn The C-I bond in this compound is susceptible to these transformations.

The Ullmann reaction and its modern variants are used to form C-N, C-O, and C-S bonds by coupling an organohalide with an appropriate nucleophile (amines, alcohols, thiols). organic-chemistry.orgbeilstein-journals.org A recent study demonstrated a copper-photocatalyzed C(sp³)-N coupling of tert-butyl 4-iodopiperidine-1-carboxylate with an aniline (B41778) derivative, highlighting the utility of copper catalysis for functionalizing the piperidine ring with nitrogen nucleophiles under mild, light-induced conditions. nih.gov This process involves the in-situ generation of a [Cu(I)(Py-NHC)OAc] catalyst that, upon photoexcitation, facilitates a halide atom transfer from the iodopiperidine to enable the coupling. nih.gov

Copper can also act as a co-catalyst with palladium in Sonogashira couplings or as the primary catalyst in related alkynylation reactions. wikipedia.orgsemanticscholar.org Furthermore, copper catalysis is effective for coupling organoboranes with organohalides, presenting an alternative to palladium-based Suzuki-Miyaura reactions. rsc.orgrsc.org A one-pot sequence involving iodo-cyclization followed by a copper-catalyzed cross-coupling with cyclopropylmagnesium bromide has been noted as a potential route for functionalization. researchgate.net These examples underscore the capability of copper catalysis to transform this compound into a range of valuable derivatives.

Palladium-Catalyzed Transformations

Carbon-Carbon Bond Formation Methodologies

The creation of new carbon-carbon bonds at the C3 position of the piperidine ring is a primary application of transition metal-catalyzed reactions involving this compound. These methodologies provide access to a diverse array of 3-alkyl, 3-alkenyl, 3-alkynyl, and 3-aryl piperidines, which are key structures in medicinal chemistry.

The most extensively documented method for C-C bond formation with this compound is the cobalt-catalyzed cross-coupling with Grignard reagents. mdpi.comuni-muenchen.de This approach, utilizing a CoCl₂/TMCD catalytic system, effectively forges a bond between the C3 position of the piperidine and the carbon atom of the Grignard reagent, yielding 3-arylpiperidines in good to excellent yields. researchgate.net

Palladium-catalyzed methodologies, while less specifically documented for this compound, represent a powerful and versatile toolkit for C-C bond formation. uni-muenchen.de The Suzuki, Heck, and Sonogashira reactions are canonical examples of palladium-catalyzed processes that construct C(sp³)-C(sp²), C(sp³)-C(sp²), and C(sp³)-C(sp) bonds, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups onto the piperidine scaffold.

Copper catalysis also facilitates important C-C bond-forming reactions. The Sonogashira coupling, which can be catalyzed by copper alone or in conjunction with palladium, provides a direct route to 3-alkynylpiperidines. wikipedia.orgsemanticscholar.org Additionally, copper-catalyzed couplings with organoboranes and other organometallic reagents serve as valuable methods for C-C bond construction. rsc.orgrsc.org

Functionalization of Piperidine Ring via Catalysis

Catalytic transformations starting from this compound are a cornerstone of strategies aimed at the functionalization of the piperidine ring. The ability to selectively introduce substituents at the C3 position is critical for synthesizing analogues of known drugs and exploring new chemical space for drug discovery.

Transition metal catalysis provides a direct entry point for this functionalization, converting the C-I bond into a wide range of other chemical moieties. Cobalt-catalyzed arylations with Grignard reagents are a proven and efficient method for installing aryl groups. mdpi.comresearchgate.net This has been practically demonstrated in the synthesis of (±)-preclamol. researchgate.net

Palladium-catalyzed transformations offer a vast potential for functionalization. The Suzuki, Heck, and Sonogashira reactions enable the attachment of aryl, vinyl, and alkynyl groups, respectively, providing access to a broad spectrum of 3-substituted piperidines. wikipedia.orgwikipedia.orgorganic-chemistry.org

Copper-catalyzed processes further expand the possibilities for piperidine functionalization. Ullmann-type couplings allow for the introduction of heteroatom nucleophiles, leading to 3-amino- and 3-alkoxypiperidines. organic-chemistry.orgnih.gov Meanwhile, copper's role in alkynylation reactions complements the capabilities of palladium catalysis, providing alternative conditions for forming C-C bonds with alkynes. semanticscholar.org Together, these catalytic methods transform this compound from a simple halogenated heterocycle into a versatile precursor for a multitude of complex and functionally diverse piperidine derivatives.

Strategic Applications of 3 Iodopiperidine in Complex Molecule Synthesis

Building Block for Functionalized Piperidine (B6355638) Derivatives

The true synthetic power of 3-iodopiperidine is realized when it is used as a scaffold to introduce a wide range of functional groups onto the piperidine ring. The carbon-iodine bond at the 3-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In practice, the nitrogen atom of this compound is typically protected, often with a tert-butoxycarbonyl (Boc) group, to create 1-Boc-3-iodopiperidine. This protection prevents unwanted side reactions involving the nitrogen's lone pair of electrons and increases the compound's stability. chemimpex.com

A notable application is the cobalt-catalyzed arylation of N-Boc-3-iodopiperidine with various Grignard reagents (organomagnesium compounds). nih.govresearchgate.net This method facilitates the efficient and modular synthesis of 3-aryl piperidines, which are prevalent scaffolds in biologically active molecules. researchgate.net The reaction is versatile, tolerating a diverse array of aryl and heteroaryl Grignard reagents, and proceeds with high chemoselectivity. nih.gov

Below is a table summarizing the results of a cobalt-catalyzed cross-coupling reaction between N-Boc-3-iodopiperidine and various aryl Grignard reagents, demonstrating its utility in creating a library of functionalized piperidine derivatives. researchgate.net

| Aryl Group (Ar) from ArMgBr | Product (N-Boc-3-arylpiperidine) | Yield (%) |

|---|---|---|

| Phenyl | N-Boc-3-phenylpiperidine | 85 |

| 4-Methylphenyl | N-Boc-3-(4-methylphenyl)piperidine | 86 |

| 4-Methoxyphenyl | N-Boc-3-(4-methoxyphenyl)piperidine | 91 |

| 4-Fluorophenyl | N-Boc-3-(4-fluorophenyl)piperidine | 78 |

| 2-Thienyl | N-Boc-3-(2-thienyl)piperidine | 75 |

Precursor for Saturated Nitrogen-Heterocycles

Beyond simple functionalization, this compound derivatives serve as precursors for the synthesis of more complex saturated nitrogen-heterocycles. The strategic placement of the iodo group allows for sequential reactions that can alter the ring structure itself or build upon it.

Research has shown that 2-cyano-3-iodo piperidines, which can be synthesized from lactam precursors, are useful intermediates. These molecules can undergo elimination reactions to form unsaturated tetrahydropyridines. These unsaturated products, containing a "push-pull" alkene system, can then participate in cycloaddition reactions to construct larger and more complex heterocyclic systems. For example, a sequential [2+2]- and retro-[2+2]-cycloaddition with dimethyl acetylenedicarboxylate (B1228247) enables the construction of a tetrahydroazocine, an eight-membered nitrogen-containing ring.

Role in the Synthesis of Biologically Relevant Molecular Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of complex piperidine derivatives that are essential for drug development. chemimpex.com Its unique structure allows for modifications that can lead to improved efficacy and selectivity in drug design, particularly for novel pharmaceuticals targeting neurological disorders. chemimpex.com

The arylated piperidines produced via methods described in section 5.1 are themselves important pharmacophores. For instance, 3-phenylpiperidine (B1330008) and its derivatives are core components of various biologically active compounds. One example is the development of substance P antagonists, which are investigated for their potential as antiemetic and antidepressant agents. nih.govnih.gov The synthesis of certain substance P antagonists involves intermediates like 2-methyl-3-phenylpiperidine. Furthermore, the cobalt-catalyzed cross-coupling method using this compound has been applied as a key step in the synthesis of (±)-preclamol, a dopamine (B1211576) autoreceptor agonist. nih.gov

Utility in Agrochemical and Advanced Materials Synthesis

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realms of agrochemicals and advanced materials. chemimpex.com Heterocyclic compounds, in general, are a cornerstone of the agrochemical industry, forming the basis for many modern insecticides, fungicides, and herbicides. helsinki.fi The N-Boc protected form of this compound is specifically explored for its potential in creating new, more effective, and environmentally friendly pesticides and herbicides. chemimpex.com The ability to use cross-coupling reactions allows for the systematic modification of the piperidine scaffold, which is a powerful strategy for discovering new agrochemically active compounds. researchgate.net

In the field of materials science, the reactivity and functionalization potential of iodopiperidines make them suitable for creating advanced materials with tailored properties. chemimpex.com These building blocks can be incorporated into polymers and coatings where the piperidine unit can impart specific chemical and physical characteristics. chemimpex.com The versatility of N-Boc-4-iodopiperidine, a related isomer, in the synthesis of polymers for electronics and coatings highlights the potential of such halogenated piperidines in materials science.

Computational Chemistry and Theoretical Investigations of 3 Iodopiperidine

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

A specific Frontier Molecular Orbital (FMO) analysis for 3-iodopiperidine is not available in published research. An FMO analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.orgyoutube.comimperial.ac.uk The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's reactivity, with the HOMO indicating nucleophilic sites and the LUMO indicating electrophilic sites. wikipedia.orglibretexts.org From the HOMO and LUMO energies, reactivity descriptors such as the HOMO-LUMO gap, electronegativity, chemical hardness, and softness can be derived to quantify the molecule's stability and reactivity. frontiersin.orgunimas.mydergipark.org.trresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

There are no specific computational models for the reaction pathways and transition states involving this compound in the scientific literature. This type of modeling is crucial for understanding reaction mechanisms, predicting product formation, and calculating activation energies. fossee.invasp.atgithub.io Methodologies like the Nudged Elastic Band (NEB) method or scanning potential energy surfaces are often used to locate transition state geometries and map the minimum energy path from reactants to products. fossee.ingithub.io

Structure-Reactivity Relationship Studies through Theoretical Methods

Specific theoretical studies on the structure-reactivity relationships of this compound have not been reported. Such studies would systematically investigate how modifications to the piperidine (B6355638) ring or the introduction of different substituents would influence the molecule's reactivity, guided by theoretical calculations. github.ioacs.orgnih.gov This would involve correlating calculated electronic properties with observed chemical behavior to establish predictive models for its chemical transformations.

Advanced Characterization Techniques for 3 Iodopiperidine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the study of molecular structures, and its application to 3-iodopiperidine and its derivatives provides definitive evidence of their identity and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of N-substituted this compound derivatives, the proton signals are typically observed in specific regions. For instance, in (2S,3R)-1-benzyl-3-iodopiperidine-2-carbonitrile, the protons of the piperidine (B6355638) ring appear as multiplets in the upfield region, while the aromatic protons of the benzyl (B1604629) group are found further downfield. ntu.edu.sg The coupling patterns and chemical shifts of the protons on the piperidine ring provide valuable information about their relative stereochemistry.

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| ¹H | 7.39 – 7.29 | m |

| ¹H | 4.43 | ddd |

| ¹H | 4.04 | d |

| ¹³C | 136.8 | - |

| ¹³C | 63.9 | - |

| ¹³C | 36.6 | - |

Data for (2S,3R)-1-benzyl-3-iodopiperidine-2-carbonitrile in CDCl₃. ntu.edu.sg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In derivatives of this compound, characteristic absorption bands confirm the presence of specific bonds. For example, in various N-substituted 2-cyano-3-iodopiperidines, a sharp absorption band is observed in the region of 2216-2228 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. ntu.edu.sg The presence of other functional groups, such as carbonyls (C=O) in N-Boc protected derivatives, would also give rise to strong, characteristic absorption bands in the IR spectrum. ntu.edu.sg

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is often employed to confirm the elemental composition with high accuracy. ntu.edu.sg The mass spectrum of a this compound derivative will show a molecular ion peak corresponding to its molecular weight, as well as other fragment peaks resulting from the loss of specific groups.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comwikipedia.org For this compound and its derivatives that form suitable single crystals, X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and stereochemistry. This technique has been used to determine the solid-state structure of related iodo-substituted heterocyclic compounds, revealing details about intermolecular interactions such as halogen bonding. researchgate.net The resulting crystal structure provides a definitive model of the molecule in the solid state, which is invaluable for understanding its physical properties and reactivity. The analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the symmetry of the crystal. wikipedia.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. khanacademy.orglibretexts.orgwikipedia.org In the synthesis of this compound derivatives, TLC is used to follow the conversion of starting materials to products. rsc.org The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). wikipedia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. For example, in the purification of a 2-cyano-3-iodopiperidine derivative, an Rf value of 0.21 was reported using a hexane/ethyl acetate (B1210297) (20:1) eluent. ntu.edu.sg

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For certain derivatives of this compound, GC can be used to assess purity. avantorsciences.comvwr.com The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. Purity is often determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram.

Green Chemistry Approaches in 3 Iodopiperidine Synthesis

Development of Sustainable Synthetic Protocols

The advancement of sustainable chemistry has spurred the creation of novel synthetic routes to piperidine (B6355638) derivatives that are more efficient and environmentally responsible than traditional methods. A notable development in this area is the organocatalytic stereoselective iodoamination of alkenes, which provides a direct pathway to functionalized piperidines like 3-iodopiperidine.

One effective protocol involves the endo-cyclization of an olefinic N-tosylamine, specifically N-tosyl-4-penten-1-amine. fishersci.dk In this reaction, a chiral cyclic thiourea (B124793) is employed as an organocatalyst. The process uses N-Iodosuccinimide (NIS) as the iodine source and is promoted by a catalytic amount of an additive such as potassium bromide (KBr). fishersci.dk This method represents a significant step forward in sustainable synthesis by utilizing a metal-free catalyst and proceeding under controlled conditions to yield the desired this compound product. fishersci.dk The protocol highlights how modern synthetic strategies can be designed to be both highly selective and environmentally conscious, avoiding the stoichiometric waste and harsh reagents often associated with classical methods.

Solvent-Free Reaction Conditions and Aqueous Media Utilization

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. drugbank.com This has led to the exploration of solvent-free (neat) reaction conditions and the use of water as a benign reaction medium.

While specific solvent-free protocols for this compound are not extensively documented, the principles of mechanochemistry, such as ball-milling, have been successfully applied to the synthesis of other heterocyclic compounds. sigmaaldrich.comlabsolu.ca These techniques, which involve reactions in the solid state, eliminate the need for solvents entirely, reduce reaction times, and can lead to higher yields, representing a promising avenue for greener syntheses of iodinated piperidines. sigmaaldrich.com

The use of aqueous media is another cornerstone of green synthetic chemistry. nih.gov Water is non-toxic, inexpensive, and non-flammable, making it an ideal solvent. A sustainable C(sp2)-C(sp3) cross-electrophile coupling has been successfully developed for a related compound, 1-benzyl-4-iodopiperidine, using micellar conditions in water. tcichemicals.comfoodb.ca This reaction, which couples 5-bromophthalide (B15269) with the iodopiperidine derivative, is facilitated by the designer surfactant TPGS-750-M, which forms nanomicelles in water that act as microreactors. tcichemicals.comfishersci.ie This approach not only replaces organic solvents but can also enhance reaction rates and yields, demonstrating a powerful and adaptable strategy for the synthesis of complex molecules in an environmentally friendly manner. fishersci.ie The success of this methodology with a closely related substrate suggests its potential applicability for the synthesis of this compound derivatives under aqueous conditions.

Implementation of Catalytic and Organocatalytic Strategies for Environmental Benignity

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency and selectivity while minimizing waste. Organocatalysis, which uses small, metal-free organic molecules as catalysts, is particularly advantageous due to the lower toxicity and cost of the catalysts compared to many transition metals.

A significant breakthrough in the green synthesis of this compound is the use of organocatalysis for the stereoselective iodoamination of alkenes. fishersci.dk Research has demonstrated an effective approach for the selective endo-cyclization of olefinic N-tosylamines using a chiral cyclic thiourea as the organocatalyst. fishersci.dk The catalyst activates the iodine source, N-iodosuccinimide (NIS), and controls the stereoselectivity of the cyclization. Additives can further influence the halogen bonding interactions between the catalyst, substrate, and electrophilic iodine species. fishersci.dk This method provides the this compound product efficiently, showcasing how organocatalysis can achieve complex transformations with high precision and environmental benignity. fishersci.dk

Below is a table summarizing the key findings from this organocatalytic approach.

| Substrate | Catalyst | Iodine Source | Additive | Product | Key Feature |

| Olefinic N-tosylamine | Chiral Cyclic Thiourea | N-Iodosuccinimide (NIS) | KBr (catalytic) | This compound | Organocatalytic, stereoselective endo-cyclization. fishersci.dk |

The success of this and other catalytic cascades, such as hybrid bio-organocatalytic systems for preparing other piperidines, underscores the power of catalysis to build molecular complexity from simple precursors in a sustainable fashion. tcichemicals.com

Future Research Directions and Emerging Paradigms in 3 Iodopiperidine Chemistry

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The carbon-iodine bond in 3-iodopiperidine is a versatile functional handle, and researchers are continuously exploring new ways to leverage its reactivity. While traditional cross-coupling reactions are well-established, the future lies in developing novel, more efficient transformations. vulcanchem.comnih.gov

Recent studies have shown the potential for cobalt-catalyzed cross-coupling reactions of 3-iodopiperidines with various Grignard reagents, offering a cost-effective and versatile method for creating C-C bonds. nih.govresearchgate.net For instance, the reaction of N-Boc-3-iodopiperidine with aryl Grignard reagents in the presence of a cobalt(II) chloride catalyst provides access to a diverse range of 3-arylpiperidines. nih.gov This methodology was successfully applied in a concise synthesis of the antipsychotic agent (±)-preclamol. nih.govmdpi.com

Furthermore, the development of organocatalytic methods for the stereoselective iodoamination of alkenes presents a promising route to chiral 3-iodopiperidines. mdpi.comresearchgate.net These reactions, which can be controlled to favor either endo or exo cyclization, open up new avenues for the synthesis of enantiomerically pure piperidine (B6355638) derivatives. mdpi.com The interception of enamine intermediates in the reductive functionalization of lactams has also been shown to produce 2-cyano-3-iodopiperidines, which are valuable synthetic intermediates. ntu.edu.sg

Future research will likely focus on:

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations of the C-I bond, enabling milder and more selective functionalization.

C-H Activation: Directly functionalizing the piperidine ring's C-H bonds, guided by the directing effect of the iodine substituent or the nitrogen atom, to streamline synthetic routes. acs.org

Dual Catalysis: Combining transition metal catalysis with organocatalysis or photocatalysis to unlock unprecedented reactivity and selectivity in the modification of the this compound scaffold.

A summary of recent novel transformations is presented in the table below.

| Reaction Type | Catalyst/Reagent | Product | Significance |

| Cobalt-Catalyzed Cross-Coupling | CoCl₂/TMCD | 3-Arylpiperidines | Cost-effective and versatile C-C bond formation. nih.govmdpi.com |

| Organocatalytic Iodoamination | Chiral Cyclic Thiourea (B124793) | Chiral 3-Iodopiperidines | Stereoselective synthesis of enantiopure piperidines. mdpi.comresearchgate.net |

| Reductive Functionalization | NaH/I₂ | 2-Cyano-3-iodopiperidines | Access to multifunctional piperidine building blocks. ntu.edu.sg |

| Rh-catalyzed Asymmetric Heck | Rh-catalyst | 3-Aryl-tetrahydropyridines | Enantioselective route to 3-substituted piperidines. snnu.edu.cn |

Integration with High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new drug candidates and materials, the integration of high-throughput experimentation (HTE) and automated synthesis is crucial. nih.gov These technologies allow for the rapid screening of reaction conditions and the parallel synthesis of compound libraries, significantly increasing research productivity. nih.govrsc.org

Automated flow chemistry platforms are becoming increasingly valuable for the synthesis of heterocyclic compounds, including piperidines. beilstein-journals.orgorganic-chemistry.org These systems enable precise control over reaction parameters, leading to improved yields and purity, and can be adapted for multi-step syntheses. beilstein-journals.org For example, an automated system was developed for the synthesis of spirocyclic piperidine derivatives as potential imaging agents. nih.gov The use of robotics in conjunction with HTE can automate the entire process from reaction setup to analysis. mdpi.com

Future directions in this area include:

Miniaturization: Developing microfluidic reactors for nanoscale synthesis, reducing reagent consumption and waste. nih.gov

Machine Learning-Guided Optimization: Employing algorithms to analyze HTE data in real-time and predict optimal reaction conditions, creating a closed-loop system for discovery. nih.gov

Standardized Platforms: Creating modular and open-source automated synthesis platforms to make this technology more accessible to the broader research community. beilstein-journals.org

The table below highlights the impact of automation on piperidine synthesis.

| Technology | Application | Advantage |

| Automated Flow Synthesis | Preparation of piperazine-2-carboxamide | Enables multi-step synthesis with precise control. beilstein-journals.org |

| Robotic Synthesis | High-throughput peptide synthesis | Allows for parallel synthesis of compound libraries. nih.gov |

| Automated Imaging Agent Synthesis | Synthesis of [¹⁸F]-labeled spiro-piperidines | Efficient one-pot, two-step reaction with high purity. nih.gov |

Computational Design and Prediction for Rational Synthesis Planning

Computational chemistry is an increasingly powerful tool for predicting the reactivity of molecules and for the rational design of synthetic routes. uantwerpen.beresearchgate.net By modeling the electronic structure and properties of this compound and its derivatives, chemists can gain insights into their reactivity and design more efficient and selective reactions. nih.gov

Density Functional Theory (DFT) calculations can be used to study reaction mechanisms and predict the stereochemical outcome of reactions, aiding in the design of stereoselective syntheses. nih.gov Retrosynthesis software, powered by machine learning algorithms, can propose novel synthetic pathways to complex target molecules containing the this compound scaffold. These computational tools can help to minimize the number of failed experiments and accelerate the discovery process. uantwerpen.be

Future advancements will focus on:

Predictive Reactivity Models: Developing more accurate and generalizable machine learning models that can predict the outcome of a wide range of reactions involving this compound.

Integrated Design-to-Synthesis Platforms: Combining computational design tools with automated synthesis platforms to create a seamless workflow from in silico design to physical molecule production.

Quantum Computing: Exploring the potential of quantum algorithms to solve complex quantum chemistry problems that are intractable for classical computers, leading to highly accurate predictions of molecular properties and reactivity.

The role of computational tools in synthesis is summarized below.

| Computational Tool | Application | Benefit |

| Density Functional Theory (DFT) | Studying reactivity descriptors and reaction mechanisms. | Provides insights into electronic structure and aids in rational design. nih.gov |

| Molecular Dynamics (MD) Simulations | Validating the stability of ligands in protein active sites. | Supports drug design by predicting binding interactions. nih.gov |

| Evolutionary Algorithms | De novo molecular design. | Generates novel molecules with desired properties. uantwerpen.be |

| High-Throughput Computational Screening | Discovery of novel functional materials. | Rapidly identifies promising candidate compounds from large virtual libraries. rsc.org |

Expanding the Scope of Applications in Chemical Science

While this compound is well-established as a building block in medicinal chemistry, its unique properties make it a candidate for a broader range of applications in chemical science. chemimpex.com The presence of the iodine atom allows for its use in the development of new materials and chemical probes.

In materials science, the reactive C-I bond can be used to incorporate the piperidine motif into polymers and coatings, potentially imparting unique properties to these materials. chemimpex.comnih.gov For example, block copolymers containing functional motifs can self-assemble into well-defined nanostructures with applications in optics and electronics. nih.govrsc.org

In chemical biology, this compound derivatives can be developed as chemical probes to study biological processes. labsolu.carsc.org The iodine atom can serve as a handle for the attachment of fluorescent dyes or other reporter groups, or as a site for photoaffinity labeling to identify protein targets. The development of new chemical technologies is a key area of focus for advancing the chemical sciences. nih.goviupac.org

Emerging areas of application include:

Organocatalysis: Designing novel chiral piperidine-based catalysts for asymmetric synthesis.

Supramolecular Chemistry: Using the piperidine scaffold to construct complex, self-assembling molecular architectures with tailored functions. rsc.org

Chemical Biology: Developing this compound-based probes for activity-based protein profiling and target identification. rsc.org

The potential new applications are outlined in the table below.

| Field | Potential Application | Enabling Feature |

| Materials Science | Functional polymers and coatings | Reactive C-I bond for polymerization. chemimpex.comnih.gov |

| Chemical Biology | Chemical probes and activity-based sensors | Iodine atom as a handle for reporter groups. labsolu.carsc.org |

| Organocatalysis | Chiral catalysts for asymmetric reactions | Rigid, tunable piperidine scaffold. |

| Supramolecular Chemistry | Self-assembling molecular architectures | Directional interactions and defined geometry. rsc.org |

Q & A

Q. Q: What analytical techniques are most effective for characterizing the structural purity of 3-Iodopiperidine, and how should data be interpreted to validate synthesis outcomes?

A:

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine ring structure and iodine substitution pattern. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity should be quantified via high-performance liquid chromatography (HPLC) with UV detection .

- Data Interpretation : Compare NMR chemical shifts to literature values for analogous iodinated amines. Integrate HPLC peaks to calculate purity percentages, ensuring >95% purity for downstream applications. Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry .

Basic Research Question

Q. Q: How can researchers design a reproducible protocol for synthesizing this compound under inert atmospheric conditions?

A:

- Experimental Design :

- Reaction Setup : Use Schlenk line techniques to maintain nitrogen/argon atmosphere during iodination.

- Optimization : Vary reaction time (2–24 hrs) and temperature (0–25°C) to identify optimal yield conditions. Monitor via thin-layer chromatography (TLC).

- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

- Validation : Report yield percentages, Rf values, and spectroscopic data in triplicate to ensure reproducibility. Document deviations in gas flow rates or moisture exposure that may alter outcomes .

Advanced Research Question

Q. Q: What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic substitution reactions across different solvents?

A:

- Methodology :

- Comparative Kinetics : Conduct time-resolved kinetic studies in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.

- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and solvent effects on activation energy.

- Data Contradiction Analysis : Contrast experimental rate constants with computational predictions. If discrepancies arise, evaluate solvent coordination effects or steric hindrance from the piperidine ring. Cross-reference with literature on analogous iodoheterocycles .

Advanced Research Question

Q. Q: How can researchers resolve conflicting literature reports on the stability of this compound in aqueous versus anhydrous storage conditions?

A:

- Experimental Framework :

- Stability Assays : Store samples under controlled humidity (0% vs. 50% RH) and monitor degradation via HPLC at intervals (1, 7, 30 days).

- Degradation Product Identification : Use LC-MS/MS to detect hydrolysis byproducts (e.g., piperidine or iodine species).

- Analysis : Apply Arrhenius equation to extrapolate shelf-life under varying conditions. If results conflict with prior studies, assess differences in analytical sensitivity or storage container materials (e.g., glass vs. polymer) .

Basic Research Question

Q. Q: What safety protocols are critical when handling this compound in laboratory settings, particularly regarding iodine volatility?

A:

- Risk Mitigation :

- Containment : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Management : Quench residual iodine with sodium thiosulfate before disposal.

- Documentation : Reference Material Safety Data Sheets (MSDS) and institutional guidelines for halogenated amines. Include emergency response steps for spills or exposure .

Advanced Research Question

Q. Q: How can isotopic labeling (e.g., ¹²⁵I) of this compound enhance traceability in pharmacokinetic studies without altering its reactivity?

A:

- Methodology :

- Radiolabeling Synthesis : Substitute stable iodine with ¹²⁵I using halogen exchange reactions under catalytic Cu(I).

- Validation : Confirm isotopic integrity via gamma counting and compare reaction kinetics with non-labeled analogs.

- Application : Use in vivo models to track absorption/distribution. Address potential radiolysis by storing samples at −80°C and shielding from light .

Basic Research Question

Q. Q: What are the best practices for integrating this compound into multi-step synthetic pathways without side reactions?

A:

- Strategy :

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during subsequent reactions.

- Compatibility Testing : Screen solvents and reagents (e.g., Grignard reagents, oxidants) for undesired interactions via small-scale trials.

- Troubleshooting : If iodination fails, assess competing pathways (e.g., elimination) using kinetic isotope effects or deuterated analogs .

Advanced Research Question

Q. Q: How do steric and electronic effects of the 3-iodo substituent influence the piperidine ring’s conformation in crystallographic studies?

A:

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane.

- Comparative Analysis : Overlay crystal structures with non-iodinated piperidines to quantify bond angle distortions.

- Interpretation : Use software (e.g., Mercury) to calculate torsional strain. Correlate with NMR coupling constants to validate solution-phase conformations .

Guidance for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.